

# Procymidone's Mode of Action Against Botrytis cinerea: A Technical Guide

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## Compound of Interest

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This technical guide provides an in-depth examination of the molecular mechanisms through which the dicarboximide fungicide, **procymidone**, exerts its antifungal activity against the necrotrophic plant pathogen *Botrytis cinerea*. It consolidates current research on its primary mode of action, the physiological consequences for the fungus, and the molecular basis of resistance.

## Introduction to Procymidone

**Procymidone**, chemically N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a systemic dicarboximide fungicide with both protective and curative properties.<sup>[1][2]</sup> It is widely used in agriculture to control fungal diseases caused by species such as *Botrytis*, *Sclerotinia*, and *Monilia*.<sup>[3]</sup> According to the Fungicide Resistance Action Committee (FRAC), **procymidone** belongs to Group 2, classified as a dicarboximide fungicide.<sup>[4][5]</sup> Its primary mode of action involves the disruption of a key signaling pathway, which distinguishes it from many other classes of fungicides.<sup>[1][3]</sup>

## Primary Mode of Action: Disruption of Osmotic Signaling

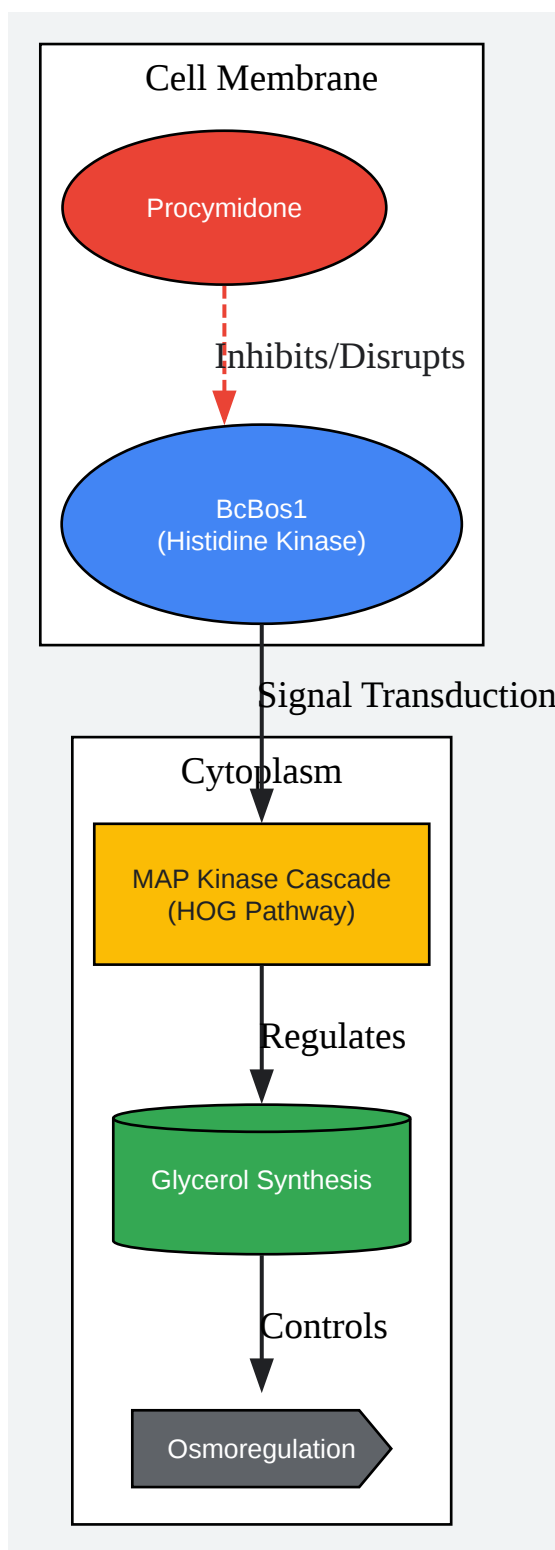
The core mechanism of **procymidone**'s antifungal activity is the inhibition of the High-Osmolarity Glycerol (HOG) signaling pathway, a mitogen-activated protein (MAP) kinase

cascade crucial for fungal adaptation to osmotic stress.[1][6][7] **Procymidone** targets and affects the function of a Group III histidine kinase (Hisk), a key sensor protein at the top of this cascade.[1][7][8] This interference disrupts the fungus's ability to regulate intracellular turgor pressure, leading to a cascade of detrimental physiological effects.

The primary molecular target of **procymidone** in *Botrytis cinerea* has been identified as the osmosensing histidine kinase BcBos1 (also referred to as Daf1 or OS-1).[6][7][9][10] This protein is a homolog of the *Neurospora crassa* os-1 gene product.[10] By affecting BcBos1, **procymidone** triggers abnormal phosphorylation within the HOG pathway, ultimately inhibiting mycelial growth and conidial germination.[6][7]

## The HOG Signaling Pathway and Procymidone's Impact

The HOG pathway is a conserved signaling cascade in fungi that responds to environmental stressors, particularly hyperosmotic shock. In *B. cinerea*, the BcBos1 histidine kinase acts as the primary sensor. Under normal conditions, BcBos1 regulates the downstream MAP kinase cascade to maintain cellular homeostasis. When **procymidone** is present, it is proposed to bind to the coiled-coil region of the BcBos1 protein, disrupting its normal function.[10] This disruption leads to an uncontrolled signal, causing a failure in osmoregulation.[6][7]



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**Figure 1: Procymidone's disruption of the HOG signaling pathway.**

## Downstream Physiological and Morphological Effects

The disruption of the HOG pathway and subsequent loss of osmoregulation manifest in several severe physiological and morphological changes in *B. cinerea*:

- **Inhibition of Growth:** **Procymidone** effectively inhibits the germination of fungal spores and the growth of fungal mycelium.[\[1\]](#)[\[11\]](#)[\[12\]](#) This is a direct consequence of the fungus's inability to manage osmotic stress required for hyphal extension.
- **Membrane Damage and Cellular Leakage:** The fungicidal action is strongly correlated with membrane lipid peroxidation, which leads to increased cell membrane permeability and significant leakage of cellular contents.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Morphological Abnormalities:** Affected hyphae often exhibit swelling, bursting, or other deformations, rendering them unable to penetrate host tissues.[\[3\]](#)
- **Inhibition of Triglyceride Synthesis:** **Procymidone** has been shown to inhibit the synthesis of triglycerides, which are essential components of fungal cell membranes.[\[3\]](#)[\[14\]](#)[\[17\]](#) This effect is likely linked to the broader disruption of membrane function and cellular homeostasis.[\[13\]](#)

## Quantitative Data on Procymidone's Activity

The efficacy of **procymidone** and the level of resistance in *B. cinerea* can be quantified through various metrics.

Table 1: Fungicidal Activity of Dicarboximides against *B. cinerea*

Compound	Metric	Value	Reference
Procymidone	IC <sub>50</sub>	~2 µM	<a href="#">[15]</a>
Iprodione	IC <sub>50</sub>	~2 µM	<a href="#">[15]</a>
Vinclozolin	IC <sub>50</sub>	~2 µM	<a href="#">[15]</a>

| **Procymidone** | EC<sub>50</sub> | 2.45 µg/mL |[16] |

Table 2: Resistance Factors (RFs) of **Procymidone**-Resistant *B. cinerea* Mutants

Mutant Strain	Resistance Factor (RF) to Procymidone	Cross-Resistance Factor (RF) to Fludioxonil	Reference
Mutant 1	High (specific value not stated)	2 to 26	[6]
Mutant 2	High (specific value not stated)	2 to 26	[6]
... (9 total mutants)	High (specific value not stated)	2 to 26	[6]

Note: Resistance Factor (RF) is calculated as the EC<sub>50</sub> of the mutant strain divided by the EC<sub>50</sub> of the parental (sensitive) strain.[17]

## Molecular Mechanisms of Resistance

Resistance to **procymidone** in *B. cinerea* is a significant concern and has been well-characterized at the molecular level. Two primary mechanisms have been identified.

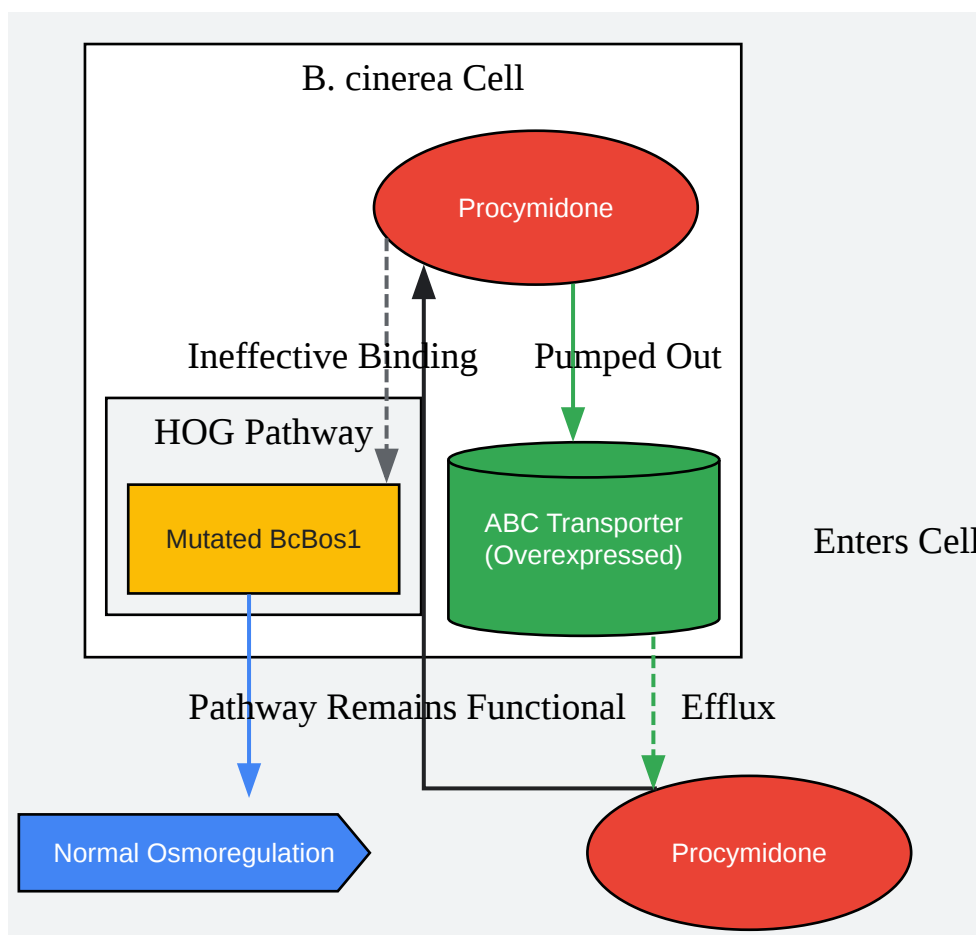
The most common mechanism of resistance involves point mutations in the BcBos1 gene, which encodes the target histidine kinase.[7][10] These mutations alter the protein structure, reducing its binding affinity for **procymidone** and rendering the fungicide ineffective.[6][18] Several key mutations have been identified in field and laboratory isolates.

Table 3: Characterized Mutations in the BcBos1 Gene Conferring **Procymidone** Resistance

Amino Acid Change	Codon Mutation	Resistance Level	Reference
I365S	ATC to AGC	Low to Moderate	[7][19]
I365N	ATC to AAC	Low to Moderate	[7][19]
I365R	Not specified	Predominant	[7]
Q369P + N373S	Not specified	Moderate	[7]
P348L	Not specified	Resistant	[14]
W647X (Stop)	Not specified	High	[6][20]
R96X (Stop)	Not specified	High	[6][20]

| Q751X (Stop) | Not specified | High [[6][20]] |

A second critical mechanism, often associated with multidrug resistance (MDR), is the overexpression of genes encoding ATP-binding cassette (ABC) transporters.[6] These membrane proteins function as efflux pumps, actively removing the fungicide from the fungal cell before it can reach its target.[6] **Procymidone** exposure can induce the upregulation of several ABC transporter genes, leading to resistance not only to **procymidone** but also to other fungicides with different modes of action.[20][21]



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**Figure 2:** Key mechanisms of **procymidone** resistance in *B. cinerea*.

Table 4: Upregulation of ABC Transporter Genes in **Procymidone**-Resistant Mutants

Gene	Fold Upregulation Range	Reference
Various ABC Transporter Genes	2 to 93.7-fold	<a href="#">[6]</a> <a href="#">[18]</a> <a href="#">[20]</a>

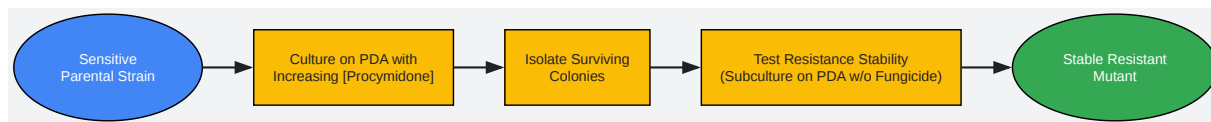
| BcatrG | Significantly upregulated |[\[21\]](#) |

## Key Experimental Protocols

The elucidation of **procymidone**'s mode of action and resistance mechanisms has relied on a suite of molecular and biochemical techniques.

- Principle: To determine the concentration of a fungicide that inhibits fungal growth by 50% (Effective Concentration, EC<sub>50</sub>).
- Protocol:
  - Prepare potato dextrose agar (PDA) plates amended with a serial dilution of **procymidone** (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL).
  - Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of *B. cinerea* onto the center of each plate.
  - Incubate plates at a controlled temperature (e.g., 20-25°C) for a defined period (e.g., 72 hours).
  - Measure the diameter of the fungal colony on each plate.
  - Calculate the percentage of growth inhibition relative to the control (no fungicide).
  - Use regression analysis to calculate the EC<sub>50</sub> value.[\[6\]](#)
- Principle: To select for spontaneous or induced mutants with stable resistance to **procymidone**.
- Protocol:
  - Expose a sensitive parental strain (e.g., B05.10) to increasing concentrations of **procymidone** on PDA plates.
  - Begin with a concentration near the EC<sub>50</sub> and transfer mycelial plugs from surviving colonies to new plates with a higher concentration of the fungicide.
  - Repeat the transfer process, gradually increasing the **procymidone** concentration (e.g., 25, 50, 100, 200, 400, 600 µg/mL).[\[6\]](#)
  - To assess the stability of resistance, transfer the selected mutants sequentially on fungicide-free PDA for multiple generations (e.g., 10 transfers) and then re-determine their EC<sub>50</sub> values.[\[17\]](#)





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**Figure 3:** Workflow for generating **procymidone**-resistant mutants.

- DNA Sequencing of BcBos1:
  - Extract genomic DNA from both sensitive and resistant *B. cinerea* strains.
  - Design primers to amplify the entire coding sequence and flanking regions of the BcBos1 gene.[14]
  - Perform Polymerase Chain Reaction (PCR) to amplify the target gene.
  - Sequence the PCR products.
  - Align the sequences from resistant and sensitive strains to identify point mutations, insertions, or deletions.[6][18]
- Gene Expression Analysis (qPCR):
  - Grow fungal mycelia with and without **procymidone** treatment.
  - Extract total RNA and synthesize complementary DNA (cDNA).
  - Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., ABC transporters like BcatrB, BcatrD, BcatrG) and a reference housekeeping gene.
  - Calculate the relative fold-change in gene expression in resistant mutants compared to the parental strain.[6][20]
- Molecular Docking:
  - Obtain or model the 3D protein structure of wild-type and mutated BcBos1.

- Use computational software to simulate the binding interaction between the **procymidone** molecule and the protein's active site.
- Analyze the binding affinity and interactions to predict how mutations affect the fungicide-target relationship.<sup>[6][18]</sup>

## Conclusion

**Procymidone's** mode of action against *Botrytis cinerea* is a well-defined process centered on the disruption of the HOG MAP kinase signaling pathway via its interaction with the BcBos1 histidine kinase. This leads to a failure of osmoregulation, causing catastrophic membrane damage and growth inhibition. The evolution of resistance, primarily through target-site mutations in BcBos1 and the upregulation of ABC transporter-mediated efflux, poses a significant challenge to its continued efficacy. A thorough understanding of these molecular interactions is paramount for developing effective resistance management strategies and for the rational design of novel fungicides that can overcome existing resistance mechanisms.

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